molecular formula C20H25NO B166678 Glemanserin CAS No. 132553-86-7

Glemanserin

Cat. No. B166678
M. Wt: 295.4 g/mol
InChI Key: AXNGJCOYCMDPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glemanserin is a chemical compound that belongs to the class of serotonin receptor antagonists. It was first synthesized in the early 1990s and has since been the subject of extensive scientific research. Glemanserin has shown promising results in various studies and has been suggested as a potential treatment for a range of medical conditions.

Scientific Research Applications

  • GWAS Discoveries and Their Impact : GWAS have facilitated a range of discoveries in genetics and disease biology, potentially relevant to substances like Glemanserin. This method could be applied to understand genetic variations affecting Glemanserin's impact on different populations (Visscher et al., 2017).

  • Genomic Approaches in Biomedical Research : The genomic era, highlighted by GWAS, offers novel insights into genetic influences on outcomes, which could be relevant for understanding the broader implications of Glemanserin (Shaffer et al., 2012).

  • Computational Research in Life Sciences : Platforms like Galaxy provide tools for reproducible and transparent computational research, which could be essential in analyzing data related to Glemanserin studies (Goecks et al., 2010).

  • DNA Computing and Its Applications : DNA computing, a field that intersects with genetics and computer science, could offer innovative methodologies for studying complex substances like Glemanserin (Xue, 2012).

  • Genetic Studies in Diverse Populations : Researching Glemanserin's effects across various populations can be enhanced by GWAS in ancestrally diverse populations, offering insights into genetic architecture relevant to Glemanserin's application (Peterson et al., 2019).

  • Analytical Tools Using Split Reporter Proteins : The use of split-GFP and luciferase reporters in studying protein-protein interactions, localization, and dynamics could be applied to research involving Glemanserin (Ozawa, 2006).

properties

IUPAC Name

phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNGJCOYCMDPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042624
Record name MDL 11,939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glemanserin

CAS RN

107703-78-6, 132553-86-7
Record name Glemanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107703-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glemanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glemanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDL 11,939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107703-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLEMANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone (0.10 g) in tetrahydrofuran (0.40 g) was added to wet surface-modified adsorbent of Example 10 (1.0 g) in excess aqueous NaOH pH 9.0 (2.0 mL). This mixture was stirred at ambient temperature for 30 minutes. After this, NaBH4 (20 mg) was added and the resulting mixture was stirred at ambient temperature for 16 hours. The liquid phase was then decanted and the adsorbent was washed with tetrahydrofuran in order to quantitatively extract all product from the resin. The tetrahydrofuran washings were combined with liquid phase and analyzed by chiral High Pressure Liquid Chromatography (HPLC) using a Chiracel OD-R column commercially available from Chiral Technologist Incorporation and 1.0M aqueous NaClO4 /acetonitrile (60/40 by volume) as a mobile phase. The product α-phenyl-[1-(2-phenylethyl )]-4-piperidinemethanol of a moderate enantiomeric purity (enantiomeric excess of S (-)=25 percent) was obtained.
Name
phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 10
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of alpha-phenyl-4-piperidinemethanol (1.5 g, 7.8 mmol), 2-bromoethyl benzene (1.1 ml, 8.0 mmol) and potassium carbonate (1.1 g, 8.0 mmol) in dry DMF (20 ml) was heated at 80° C. over the weekend (60 h). The excess DMF was distilled off at reduced pressure and the residue was dissolved in ethyl acetate. The organic phase was washed with H2O (3×100 ml), saturated aqueous NaCl (1×100 ml), dried (MgSO4), filtered and evaporated to give a pale yellow oil which eventually crystallized. After recrystallization from ethyl acetate-hexane, a white crystalline solid was obtained, mp 125°-128° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glemanserin
Reactant of Route 2
Reactant of Route 2
Glemanserin
Reactant of Route 3
Reactant of Route 3
Glemanserin
Reactant of Route 4
Reactant of Route 4
Glemanserin
Reactant of Route 5
Reactant of Route 5
Glemanserin
Reactant of Route 6
Reactant of Route 6
Glemanserin

Citations

For This Compound
36
Citations
HAM Mucke - ASSAY and Drug Development Technologies, 2018 - liebertpub.com
Several approaches that are directed against amyloid plaque deposition, or against the formation of amyloid precursor protein (APP), have been proposed and have been extensively …
Number of citations: 3 www.liebertpub.com
T Isosaka, T Matsuo, T Yamaguchi, K Funabiki… - Cell, 2015 - cell.com
… (B) The effect of IP injection of glemanserin compared with … Stereotaxic injection of glemanserin into the CeA significantly … Therefore, injection of glemanserin is likely to decrease the …
Number of citations: 165 www.cell.com
LA Sorbera, J Silvestre, J Castaner - Drugs of the Future, 1998 - access.portico.org
… A series of structural modifications led to the synthesis of the first selective 5-HT2A antagonist, MDL11939 [I] (glemanserin) (17). Further resolution of the chiral center of MDL-11939 and …
Number of citations: 20 access.portico.org
G Pang, X Wu, X Tao, R Mao, X Liu… - Frontiers in …, 2016 - frontiersin.org
… Glemanserin (MDL 11,939) was clinically investigated for the treatment of generalized anxiety disorder due to its efficacy, safety, as well as the probability to cross the blood-brain …
Number of citations: 34 www.frontiersin.org
HAM Mucke - Pharmaceutical Patent Analyst, 2017 - Future Science
Patent Highlights Mucke translocation [5]. Constant overstimulation of its high-affinity receptor, NTSR1, causes overexpression and activation of EGFRs, rendering tumors more …
Number of citations: 1 www.future-science.com
TA Mestre, M Zurowski, SH Fox - Expert opinion on investigational …, 2013 - Taylor & Francis
… The first highly selective 5-HT2A-R antagonist to be developed was glemanserin, and it was initially studied for generalized anxiety disorder without success Citation[120]. Volinanserin (…
Number of citations: 79 www.tandfonline.com
JJ Sramek, V Zarotsky, NR Cutler - Drugs, 2002 - Springer
… antagonist glemanserin (MDL-11939) was evaluated against placebo in 72 male patients with GAD (DSM III-R criteria). Although all measures showed trends favouring glemanserin, no …
Number of citations: 121 link.springer.com
JP Castellanos, C Woolley, KA Bruno… - Regional Anesthesia & …, 2020 - rapm.bmj.com
… The allodynia and hypersensitivity can be reversed by the selective 5-HT 2A antagonist, glemanserin, and do not occur in 5-HT 2A receptor knockout mice.75 ,76 These effects likely …
Number of citations: 73 rapm.bmj.com
T Heinrich, H Böttcher, H Prücher… - ChemMedChem …, 2006 - Wiley Online Library
… The receptor-binding profile of the unsubstituted racemic scaffold 25 (MDL-11939, glemanserin)31 already showed some desired selectivity. The compound has affinity for 5-HT 2A in …
AN Edinoff, JM Fort, C Singh, SE Wagner… - Neurology …, 2022 - mdpi.com
With emerging information about the potential for morbidity and reduced life expectancy with long-term use of opioids, it is logical to evaluate nonopioid analgesic treatments to manage …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.